molecular formula C17H32N4O3 B2703577 N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide CAS No. 2034341-79-0

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide

Cat. No.: B2703577
CAS No.: 2034341-79-0
M. Wt: 340.468
InChI Key: NTPJLOUSCDCSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide (CAS 2034341-79-0) is a high molecular weight (340.46 g/mol) piperidine-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research . This compound is professionally recognized for its role as a potent and selective antagonist of the human Cannabinoid receptor type 1 (hCB1) . Research into peripherally restricted hCB1 antagonists like this one is a focused strategy to develop treatments for metabolic conditions such as obesity, liver disease, and diabetes, while aiming to circumvent the adverse central nervous system (CNS) effects that hampered earlier generation therapies . The compound features a topological polar surface area (TPSA) of approximately 82.7 Ų and contains three hydrogen bond donors and three hydrogen bond acceptors, physicochemical properties that are strategically tuned to influence its absorption and distribution profile . These characteristics are critical for designing compounds with limited brain penetration, thereby enhancing their potential as peripherally selective therapeutic agents. With a molecular formula of C17H32N4O3, it is supplied for use in preclinical studies, including receptor binding assays, selectivity profiling against hCB2, and ADME (Absorption, Distribution, Metabolism, and Excretion) assessments to evaluate its drug-like properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-4-[(oxan-4-ylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O3/c1-17(2,3)20-16(23)21-8-4-13(5-9-21)12-18-15(22)19-14-6-10-24-11-7-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPJLOUSCDCSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of the piperidine ring and the tert-butyl group. The oxan-4-yl carbamoyl moiety is then introduced through a series of reactions that typically involve the use of protecting groups and selective deprotection steps. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

The compound has been investigated for its biological activity, particularly in neuroprotection and potential therapeutic effects against neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide:

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

In Vivo Studies

In vivo studies have further supported the compound's potential:

  • Cognitive Function : In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers.
    • While it showed promise in reducing MDA levels, overall cognitive improvement compared to established treatments like galantamine was not statistically significant.
  • Neuroprotective Effects : Protective effects on astrocytes exposed to amyloid beta peptide (Aβ 1-42) were observed, indicating a potential role in mitigating neurotoxicity.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Neuroprotection in Cell Cultures : Research demonstrated that treatment with this compound significantly improved cell viability in cultures exposed to neurotoxic agents.
  • Animal Models : Studies using animal models of Alzheimer's disease indicated that the compound could reduce oxidative stress and improve certain behavioral outcomes related to cognitive function.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the evidence, focusing on structural features, physicochemical properties, and inferred biological activity.

Table 1: Comparative Analysis of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide and Analogs

Compound Name & Source Structural Highlights Key Properties & Activity
Target Compound - Piperidine with tert-butyl carboxamide
- Oxan-4-yl carbamoyl methyl substituent
- Enhanced solubility (oxane’s polarity)
- Likely metabolic stability (tert-butyl group)
- Potential enzyme inhibition
tert-butyl (1-acetylpiperidin-4-yl)carbamate - Acetylated piperidine
- tert-butyl carbamate
- Lower solubility (acetyl’s hydrophobicity)
- Intermediate in synthesis of bioactive molecules
Compound 19 - Tosylpiperidine
- Aryl tert-butyl and pyridinyl groups
- High molecular weight (steric bulk)
- Possible protease inhibition (tosyl reactivity)
Cpd F (N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide) - Quinoline-benzamide hybrid
- Piperidine-propyl chain
- Aromaticity may limit solubility
- CNS-targeted activity (quinoline scaffold)

Key Findings

Solubility and Polarity: The target compound’s oxan-4-yl group introduces polarity, likely improving aqueous solubility compared to acetylated () or tosylated () analogs. This contrasts with Cpd F (), where aromatic quinoline and benzamide groups reduce solubility .

Metabolic Stability :

  • The tert-butyl group on the carboxamide (target) may enhance metabolic stability compared to tert-butyl-phenyl derivatives (), which are prone to oxidative degradation .

Synthetic Complexity :

  • The target compound’s synthesis likely requires oxan-4-yl carbamoyl coupling, a step more complex than the acetylation or tosylation seen in and .

The oxan-4-yl group may mimic sugar moieties in glycosidase inhibitors .

Research Implications and Limitations

  • Contradictions : highlights tert-butyl carbamates as stable intermediates, while ’s aryl-tert-butyl groups may be less stable. This underscores the importance of substituent positioning in stability .

Biological Activity

N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is pivotal for its biological activity. It features a piperidine ring substituted with a tert-butyl group and an oxan-4-yl carbamoyl moiety, which may influence its pharmacokinetic properties and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Compounds like N-tert-butyl derivatives have shown potential as inhibitors of various enzymes, including acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Activity : The compound may also exert anti-inflammatory effects by modulating pro-inflammatory cytokines, similar to other piperidine derivatives .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. For instance, related compounds have shown significant inhibition rates (up to 85%) at concentrations around 100 µM. These findings suggest that this compound may protect neuronal cells from Aβ-induced toxicity .

In Vivo Studies

In vivo studies using animal models have provided insights into the compound's efficacy. For example, in a scopolamine-induced model of Alzheimer's disease, the compound was assessed for its ability to prevent cognitive decline. While initial results indicated some protective effects on astrocytes, further studies are needed to confirm these findings and assess bioavailability in the central nervous system .

Case Studies

Several research articles highlight the biological activities of similar compounds:

  • Neuroprotective Effects : A study on a piperidine derivative demonstrated its ability to improve cell viability in astrocytes exposed to Aβ peptides. The compound significantly reduced cell death and inflammatory markers, suggesting a neuroprotective role against Alzheimer’s-related pathology .
  • Antimicrobial Activity : Another study evaluated piperidine derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Some derivatives exhibited potent inhibitory effects with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

Data Summary

Activity Efficacy Reference
Inhibition of Aβ aggregation85% at 100 µM
Neuroprotection in astrocytesIncreased cell viability
Antimicrobial against M. tuberculosisMIC 0.5 - 4 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.